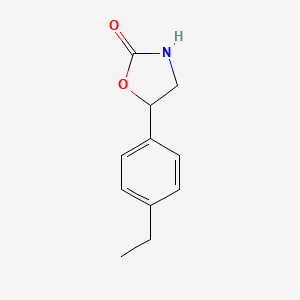
5-(4-Ethylphenyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethylphenyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are a group of synthetic antibiotics characterized by a 2-oxazolidone ring structure. These compounds have gained significant attention due to their unique mechanism of action and effectiveness against multidrug-resistant Gram-positive bacteria .
Méthodes De Préparation
The synthesis of 5-(4-Ethylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the use of an asymmetric aldol reaction followed by a modified Curtius protocol. This method allows for the efficient synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds . Another method involves the microwave-assisted synthesis, which provides improved yields and reduces reaction times. This method typically involves the treatment of amino alcohols with ethyl carbonate or carbon disulfide under specific microwave reaction conditions .
Analyse Des Réactions Chimiques
5-(4-Ethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
5-(4-Ethylphenyl)oxazolidin-2-one has several scientific research applications. In chemistry, it is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds . In biology and medicine, oxazolidinones, including this compound, are studied for their antibacterial properties. They are effective against a wide range of multidrug-resistant Gram-positive bacteria, making them valuable in the treatment of infections caused by these pathogens . Additionally, the compound is used in the development of new antibiotics and drug delivery systems .
Mécanisme D'action
The mechanism of action of 5-(4-Ethylphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets of the compound include the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome .
Comparaison Avec Des Composés Similaires
5-(4-Ethylphenyl)oxazolidin-2-one can be compared with other oxazolidinones such as linezolid, tedizolid, and sutezolid. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacological properties. For instance, linezolid is known for its effectiveness against vancomycin-resistant Enterococcus and methicillin-resistant Staphylococcus aureus, while tedizolid has enhanced potency and a longer half-life . The unique feature of this compound is its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Linezolid
- Tedizolid
- Sutezolid
- Radezolid
- Contezolid
- Posizolid
- Delpazolid
- TBI-223
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
5-(4-ethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-8-3-5-9(6-4-8)10-7-12-11(13)14-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
Clé InChI |
JJCNHKYQJIOESY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2CNC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


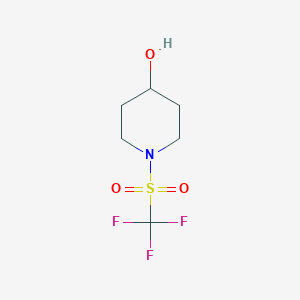

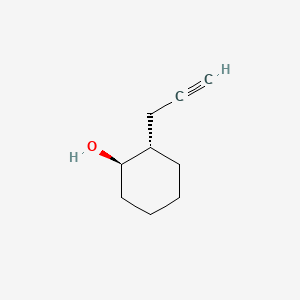



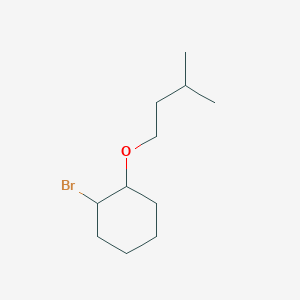
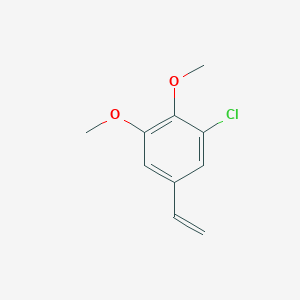
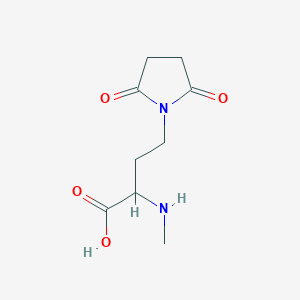
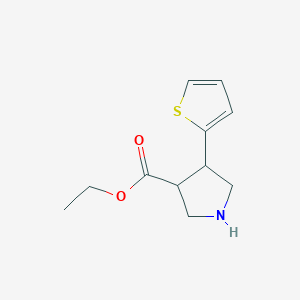
![1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)
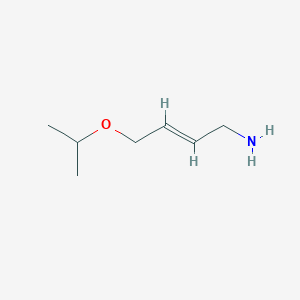
![{[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine](/img/structure/B15324370.png)

